molecular formula C12H15ClN2 B13734464 1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride CAS No. 15923-41-8

1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride

Cat. No.: B13734464
CAS No.: 15923-41-8
M. Wt: 222.71 g/mol
InChI Key: HXOZQAKABJEVKF-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride is a chemical compound that belongs to the class of azepinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a hexahydro-azepine ring fused to an indole moiety, which is further complexed with hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with cyclic amines in the presence of catalysts. The reaction conditions often involve elevated temperatures and the use of solvents like toluene or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The process generally starts with the preparation of intermediate compounds, followed by cyclization and purification steps. Advanced techniques like chromatography and crystallization are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride
  • Benzofuro[3,2-b]indole
  • Diindole-2-carboxylate

Uniqueness

1,2,3,4,5,6-Hexahydro-azepino(4,5-b)indole hydrochloride is unique due to its specific structural features and the range of biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and therapeutic potential .

Properties

CAS No.

15923-41-8

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride

InChI

InChI=1S/C12H14N2.ClH/c1-2-4-11-9(3-1)10-5-7-13-8-6-12(10)14-11;/h1-4,13-14H,5-8H2;1H

InChI Key

HXOZQAKABJEVKF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C3=CC=CC=C3[NH2+]2.[Cl-]

Origin of Product

United States

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